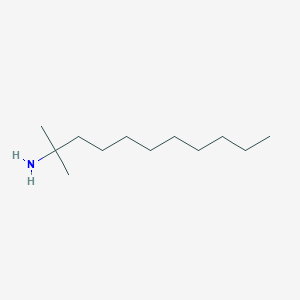
2-Undecanamine, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecanamine, 2-methyl- is a long-chain primary amine with a molecular formula of C12H27N. It is also known as 2-Methylundecan-1-amine or lauryl methylamine. This compound has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and surfactants.
Wirkmechanismus
The mechanism of action of 2-Undecanamine, 2-methyl- is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms and insects, leading to their death. It may also interfere with the metabolic pathways of plants, causing them to wilt or die. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemische Und Physiologische Effekte
2-Undecanamine, 2-methyl- has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. In vitro studies have demonstrated that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have insecticidal activity against mosquitoes and cockroaches. However, its effects on non-target organisms and the environment need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
2-Undecanamine, 2-methyl- has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It can be used as a positive control in antimicrobial and insecticidal assays. However, its hydrophobic nature makes it difficult to dissolve in water, which can affect its bioavailability and activity. Moreover, its potential toxicity to humans and animals requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Undecanamine, 2-methyl-. Firstly, its mechanism of action needs to be fully elucidated to understand its biological activities and potential applications. Secondly, its effects on non-target organisms and the environment need to be investigated to ensure its safety and sustainability. Thirdly, new derivatives and formulations of this compound can be synthesized to improve its activity and selectivity. Fourthly, its potential applications in drug discovery, agriculture, and industry need to be explored further. Lastly, its scalability and cost-effectiveness for industrial production need to be optimized.
Conclusion:
2-Undecanamine, 2-methyl- is a versatile compound with a wide range of applications in various fields. Its synthesis method is simple and cost-effective, and it has been extensively studied for its biological activities and potential applications. However, its mechanism of action and effects on non-target organisms and the environment need to be further investigated. Its potential applications in drug discovery, agriculture, and industry make it a promising candidate for future research and development.
Synthesemethoden
2-Undecanamine, 2-methyl- can be synthesized through the reductive amination of 2-undecanone with methylamine. This reaction is catalyzed by sodium borohydride, and the product is obtained in good yield and purity. The synthesis method is relatively simple and cost-effective, making it an attractive option for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
2-Undecanamine, 2-methyl- has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for developing new drugs and disinfectants. Moreover, it has been found to have insecticidal and herbicidal activities, which can be utilized in agriculture and pest control. Additionally, it has been used as a surfactant in various industrial processes, such as emulsion polymerization and oil recovery.
Eigenschaften
CAS-Nummer |
110-10-1 |
|---|---|
Produktname |
2-Undecanamine, 2-methyl- |
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
InChI-Schlüssel |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



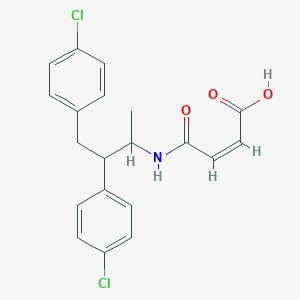
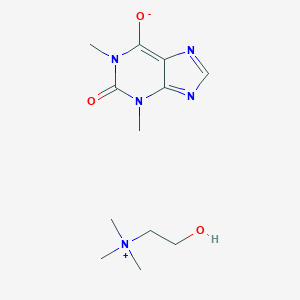
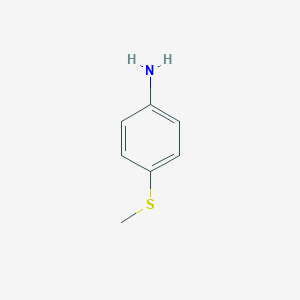
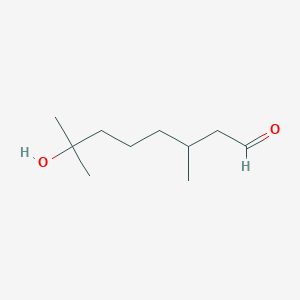
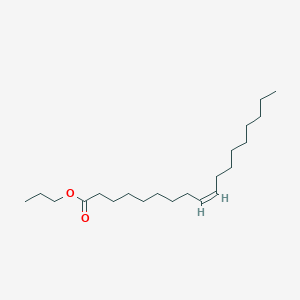
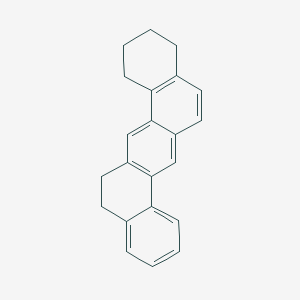
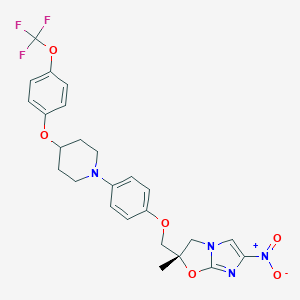
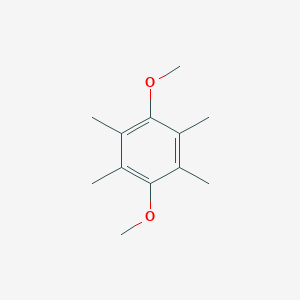
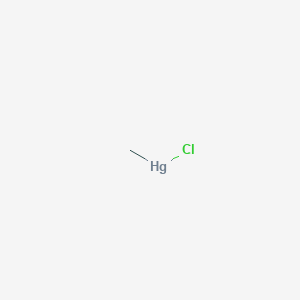
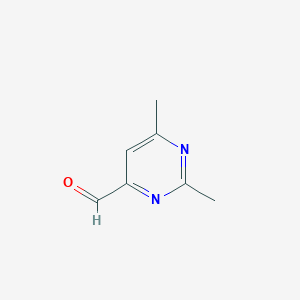
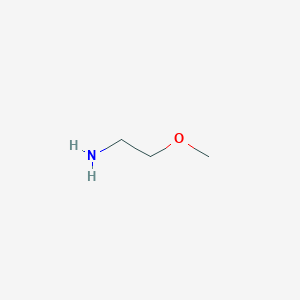
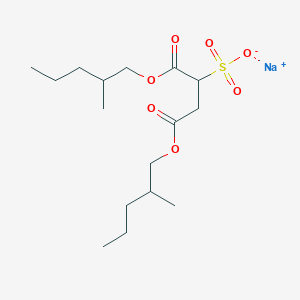
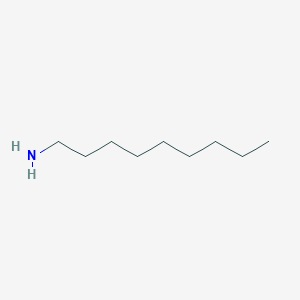
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)